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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

An In-depth Examination of the Structure, Properties, and Biological Activity of the Multi-Kinase

Inhibitor SAR103168 for Researchers, Scientists, and Drug Development Professionals.

Initial Note: While the query focused on SAR103168 in the context of ROCK2 inhibition,

extensive review of the scientific literature and available data indicates that SAR103168 is

primarily characterized as a potent multi-kinase inhibitor with significant activity against the Src

family of kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), and various

angiogenic receptor kinases. Its development and investigation have been predominantly in the

context of myeloid leukemias. This guide will focus on the established scientific findings

regarding SAR103168's chemical properties and its role as a multi-kinase inhibitor. No

significant evidence was found in the reviewed literature to support a primary role as a ROCK2

inhibitor.

Chemical Structure and Properties
SAR103168, with the IUPAC name 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-

dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, is a synthetic, small-molecule

inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds.

Below is a table summarizing the key chemical properties of SAR103168.
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Property Value

IUPAC Name

1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-

dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-

tert-butylurea

Molecular Formula C26H22Cl2N8OS

Molecular Weight 581.5 g/mol

Canonical SMILES

CC(C)

(C)NC(=O)N1C=C(C2=CC=CC=C2Cl)C3=C(C1

=O)N=C(NC4=CC5=NSN=C5C=C4)N=C3

InChI Key

InChI=1S/C26H22Cl2N8OS/c1-26(2,3)29-

23(37)36-18-10-19(12-8-7-9-13(27)11-12)21-

16(34-24(18)38)14-30-25(35-21)31-15-5-6-17-

20(22(15)32-39-33-17)28

Mechanism of Action and Signaling Pathway
SAR103168 functions as a multi-targeted tyrosine kinase inhibitor. It has demonstrated potent

inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic

receptor kinases.[1] This broad-spectrum inhibition disrupts key signaling pathways involved in

cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The primary target of SAR103168 is the Src family of non-receptor tyrosine kinases. Src plays

a crucial role in regulating a multitude of cellular processes. The diagram below illustrates a

simplified representation of the Src signaling pathway, which is inhibited by SAR103168.
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Caption: Simplified Src and Abl signaling pathway inhibited by SAR103168.

Quantitative Biological Data
SAR103168 has been evaluated for its inhibitory activity against a panel of kinases. The half-

maximal inhibitory concentration (IC50) is a common measure of a compound's potency. A

lower IC50 value indicates a more potent inhibitor.
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Target Kinase Family Specific Kinase IC50 (nM)

Src Family Src 0.65

Abl Abl -

Angiogenic Receptors VEGFR1, VEGFR2 -

Tie2 -

PDGFR -

FGFR1, FGFR3 -

Other EGFR -

Note: Specific IC50 values for all targeted kinases are not publicly available in the reviewed

literature. The provided value for Src is from a kinase activity assay at 100 µM ATP.[1]

Experimental Protocols
The following is a generalized protocol for a kinase activity assay, based on standard

methodologies used in the characterization of kinase inhibitors like SAR103168.

Objective: To determine the in vitro inhibitory activity of SAR103168 against a specific tyrosine

kinase (e.g., Src).

Materials:

Recombinant human Src kinase

Biotinylated peptide substrate

ATP (Adenosine triphosphate)

SAR103168 (at various concentrations)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4889447/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody,

streptavidin-allophycocyanin)

384-well microplates

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

Compound Preparation: A serial dilution of SAR103168 is prepared in an appropriate solvent

(e.g., DMSO) and then further diluted in assay buffer.

Reaction Mixture: The kinase, peptide substrate, and SAR103168 (or vehicle control) are

added to the wells of a microplate.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a specified time at a controlled

temperature (e.g., 60 minutes at room temperature).

Termination and Detection: The reaction is stopped, and the detection reagents are added.

The amount of phosphorylated substrate is quantified using a TR-FRET plate reader.

Data Analysis: The percentage of inhibition for each concentration of SAR103168 is

calculated relative to the control. The IC50 value is determined by fitting the data to a four-

parameter logistic equation.

The following diagram illustrates the general workflow of a kinase inhibition assay.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with primary activity against the

Src family of kinases, Abl, and various angiogenic receptor kinases. Its preclinical profile

demonstrated significant anti-leukemic activity, leading to its investigation in clinical trials for

refractory or relapsed acute myeloid leukemia and high-risk myelodysplastic syndromes. While

a Phase I clinical trial was initiated, it was discontinued due to unpredictable pharmacokinetic

variability, and further development appears to have ceased. The available scientific evidence

does not support a role for SAR103168 as a ROCK2 inhibitor; instead, its characterization

firmly places it within the class of multi-kinase inhibitors developed for oncological indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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